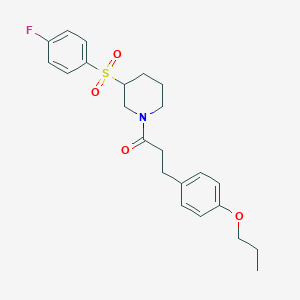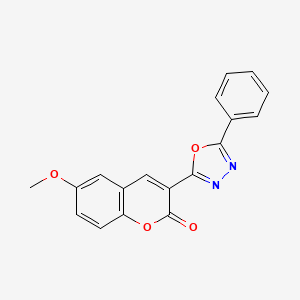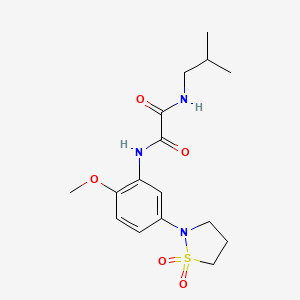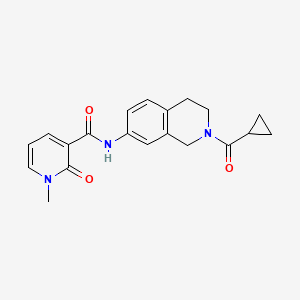![molecular formula C18H18N2O B2857524 N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide CAS No. 2411274-91-2](/img/structure/B2857524.png)
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide, also known as PCCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCCP belongs to the class of cyclopropylamines and has been investigated for its role in various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and DNA damage response, leading to the inhibition of cancer cell growth. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE by N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has also been found to reduce oxidative stress and inflammation in Alzheimer's and Parkinson's disease models by upregulating antioxidant enzymes and reducing the levels of pro-inflammatory cytokines. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in lab experiments is its specificity for HDAC and AChE inhibition. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been found to be a potent inhibitor of HDAC and AChE, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide research. One direction is to investigate the potential of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in more detail to identify additional molecular targets. Furthermore, the development of more water-soluble derivatives of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide could improve its bioavailability and make it a more effective therapeutic agent.
Synthesis Methods
The synthesis of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide involves the reaction between 2-pyridylcyclopropylamine and cinnamaldehyde. This reaction is catalyzed by Lewis acid, and the product obtained is N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's and Parkinson's disease models.
properties
IUPAC Name |
N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-17(21)20-18(14-6-4-3-5-7-14)16-12-15(16)13-8-10-19-11-9-13/h2-11,15-16,18H,1,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSGNDXVFIQJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2857441.png)

![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)
![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)




![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)